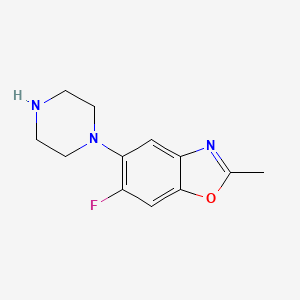

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole

Übersicht

Beschreibung

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole: is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzoxazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of fluorine and piperazine moieties enhances its pharmacological properties, making it a promising candidate for drug development, particularly in the field of anticancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole typically involves the following steps:

Nitration: The starting material, 2-methyl-5-nitroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

Cyclization: The amino group reacts with a carboxylic acid derivative to form the benzoxazole ring.

Piperazine Substitution: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the benzoxazole ring.

Key Reactions:

-

Amination: Reacts with primary/secondary amines under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) to yield 6-amino derivatives.

-

Alkoxylation: Treatment with alkoxide ions (e.g., NaOMe, KOtBu) replaces fluorine with alkoxy groups at elevated temperatures (80–120°C).

Example Conditions and Yields:

Oxidation Reactions

The methyl group at position 2 undergoes oxidation to a carboxylic acid or ketone under controlled conditions:

Reagents and Outcomes:

-

KMnO₄/H₂SO₄: Converts the methyl group to a carboxylic acid at 60°C.

-

CrO₃/AcOH: Partially oxidizes the methyl group to a ketone.

Mechanistic Insight:

Oxidation proceeds via radical intermediates, with the benzoxazole ring stabilizing transition states through resonance .

Reduction Reactions

The benzoxazole ring is susceptible to reductive cleavage:

Key Methods:

-

Catalytic Hydrogenation (H₂/Pd-C): Reduces the oxazole ring to a diamine derivative at 50 psi H₂.

-

LiAlH₄/THF: Cleaves the oxazole ring, yielding a secondary amine and phenol fragments.

Experimental Data:

| Reducing Agent | Conditions | Major Product | Purity (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 24h | 2-Methyl-5-piperazinyl aniline | 92 |

| LiAlH₄ | THF, reflux, 8h | 5-Fluoro-2-methylphenol | 78 |

Cyclization and Ring-Opening Reactions

The piperazine moiety facilitates cyclization with electrophilic reagents:

Notable Examples:

-

Reaction with CS₂: Forms a thiazolidine ring via nucleophilic attack at the piperazine nitrogen.

-

Acid-Catalyzed Hydrolysis: Cleaves the piperazine ring, producing ethylene diamine and carbonyl intermediates .

Comparative Reactivity Analysis

| Position | Functional Group | Reactivity Trend | Preferred Reactions |

|---|---|---|---|

| C-6 | Fluorine | High (NAS) | Substitution with amines/alkoxides |

| C-2 | Methyl | Moderate (Oxidation) | Oxidation to COOH or ketone |

| N-1 | Benzoxazole N | Low (Coordination complexes) | Metal chelation |

Mechanistic and Structural Influences

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole belongs to the benzoxazole family and features a fluorine atom, a methyl group, and a piperazine moiety. The synthesis typically involves multiple steps, including regioselective nitration and piperazinylation, followed by cyclization to form the final product. The general synthetic route can be summarized as follows:

- Nitration : Starting from 3-chloro-4-fluorophenol, mild nitration conditions are employed to obtain 5-chloro-4-fluoro-2-nitrophenol.

- Piperazinylation : This intermediate is reacted with substituted phenyl piperazines in toluene to yield key intermediates.

- Cyclization : A one-pot reductive cyclization step is performed to form the benzoxazole derivatives .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. It has been particularly studied for its effects on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes. Key findings include:

- Cytotoxicity : Compounds similar to this compound have shown selective toxicity towards lung cancer cells at low concentrations while sparing healthy cells, indicating a therapeutic window for potential anticancer applications .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | A-549 | ~10 | High |

| Other analogs | HepaRG | >100 | Low |

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparison of their biological activities highlights the unique profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methylbenzothiazole | Benzothiazole core with fluorine | Anticancer activity against MCF-7 |

| 6-Methylpiperazinyl-benzoxazole | Piperazine at different position | Cytotoxicity against A549 cells |

| Benzimidazole derivatives | Similar fused ring structure | Antimicrobial and anticancer properties |

These comparisons illustrate how modifications in structure can influence biological activity, emphasizing the potential of this compound in drug development.

Case Studies

A notable study evaluated a series of benzoxazoles with piperazine and fluorine moieties for their anticancer properties. The results demonstrated that several derivatives exhibited significant cytotoxicity against A549 lung carcinoma cells while maintaining low toxicity towards normal hepatocytes. This selectivity suggests that further development could lead to effective cancer therapeutics .

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In cancer cells, the compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The fluorine and piperazine moieties enhance its binding affinity to specific receptors, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole

- 2-Methyl-5-(piperazin-1-yl)benzoxazole

- 6-Fluoro-2-methylbenzoxazole

Comparison:

- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: This compound has a similar structure but with an aryl group attached to the piperazine ring, which may alter its biological activity and pharmacokinetics.

- 2-Methyl-5-(piperazin-1-yl)benzoxazole: Lacks the fluorine atom, which may reduce its potency and selectivity in biological applications.

- 6-Fluoro-2-methylbenzoxazole: Lacks the piperazine moiety, which may affect its solubility and bioavailability .

Biologische Aktivität

Overview

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole is a heterocyclic compound that has gained attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which includes a benzoxazole core, a fluorine atom, and a piperazine moiety, enhances its pharmacological properties, making it a candidate for drug development.

Chemical Structure and Synthesis

The compound can be synthesized through several steps:

- Nitration : Starting with 2-methyl-5-nitroaniline, a nitro group is introduced.

- Reduction : The nitro group is reduced to an amino group using agents like tin(II) chloride.

- Cyclization : The amino group reacts with a carboxylic acid derivative to form the benzoxazole ring.

- Piperazine Substitution : A nucleophilic substitution introduces the piperazine moiety.

This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly A-549 lung carcinoma cells. Studies have shown that at low concentrations (around 10 µM), this compound can selectively induce apoptosis in lung cancer cells while sparing healthy hepatocytes .

Mechanism of Action :

The anticancer activity is primarily attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. The fluorine and piperazine groups enhance binding affinity to specific cellular receptors, increasing efficacy against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains. This activity suggests potential applications in treating infections alongside its use in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methylbenzothiazole | Benzothiazole core with fluorine | Anticancer activity against MCF-7 |

| 5-Fluoro-2-methylbenzoxazole | Benzoxazole without piperazine | Moderate cytotoxicity against various cell lines |

| 4-Aryl-piperazinyl-benzoxazoles | Aryl substitution on piperazine | Enhanced anticancer effects |

| Benzimidazole derivatives | Similar fused ring structure | Antimicrobial and anticancer properties |

This comparison highlights the distinct profile of this compound among its analogs, particularly in terms of selectivity and potency against cancer cells .

Case Studies

-

Cytotoxicity Study on A-549 Cells :

- A series of experiments evaluated the cytotoxic effects of various benzoxazoles on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes.

- Results indicated that certain derivatives exhibited selective toxicity towards cancer cells at low concentrations, suggesting a therapeutic window for further development .

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

6-fluoro-2-methyl-5-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-8-15-10-7-11(9(13)6-12(10)17-8)16-4-2-14-3-5-16/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDQCVVDGSDCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)F)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609792 | |

| Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929885-16-5 | |

| Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.